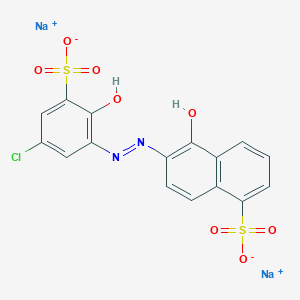
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is a quinoline derivative with significant interest in the fields of medicinal and synthetic organic chemistry This compound is known for its unique structure, which includes a quinoline core substituted with a hydroxy group at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position
Mechanism of Action
Target of Action
The primary target of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is the G protein-coupled receptor GPR35 . GPR35 is a protein that in humans is encoded by the GPR35 gene. It is involved in various physiological processes and has been implicated in several diseases, including inflammation and cancer .
Mode of Action
This compound acts as an agonist of GPR35 . Agonist activation of GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 . This interaction results in the activation of GPR35, leading to a cascade of intracellular events.
Biochemical Pathways
The activation of gpr35 can influence several signaling pathways, including those involved in inflammation and pain perception . The downstream effects of these pathways can have significant impacts on cellular function and overall physiology.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, which could affect its metabolism . These properties can impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context and the pathways that are activated. Given its role as a GPR35 agonist, it can potentially modulate a variety of cellular responses, including those related to inflammation and pain perception .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. For example, as an inhibitor of CYP1A2, this compound could potentially interact with other drugs metabolized by this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often involve heating the mixture under reflux with a suitable solvent such as ethanol or dimethylformamide (DMF) and using catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
2-Hydroxy-4-methylquinoline: Lacks the ester group, which affects its solubility and reactivity.
4-Hydroxy-2-quinolones: Similar structure but different substitution patterns, leading to varied biological activities.
Quinoline-2,4-diones: Different tautomeric forms and biological properties.
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)9-4-5-11-10(7-9)12(15)6-8(2)14-11/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJWZYUUWDUKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283187 | |
| Record name | ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300590-94-7 | |
| Record name | ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research focuses on the synthesis and reactions of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Could you elaborate on the role of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate in this process?
A1: this compound serves as the crucial starting material for synthesizing 4-Hydroxy-2-methylquinoline-6-carbohydrazide []. The synthesis likely involves the reaction of the ethyl ester with hydrazine, leading to the formation of the target hydrazide compound. This transformation highlights the importance of this compound as a building block in organic synthesis, particularly for creating compounds with potential biological activities. Further research might explore different reaction conditions and variations in the starting material to optimize the synthesis of the hydrazide and potentially discover novel derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




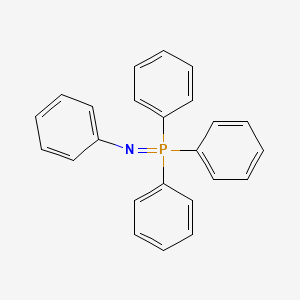


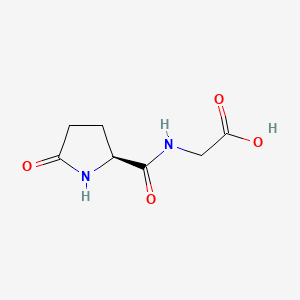
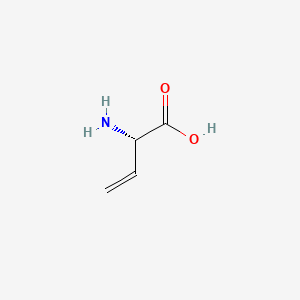
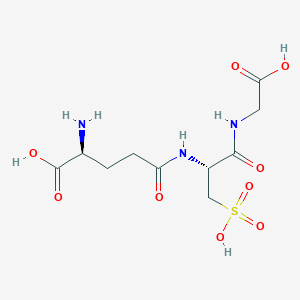

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)



